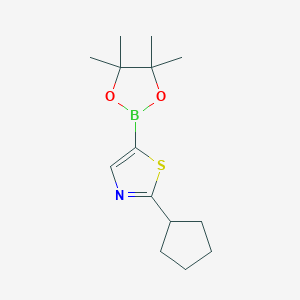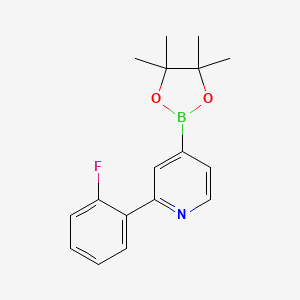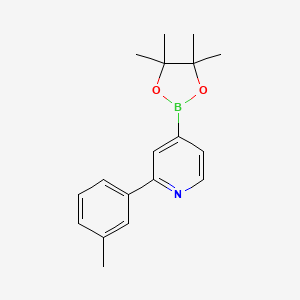
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester, also known as 2-MIP-4-BP, is a novel boronic acid pinacol ester that has recently been developed as a versatile organic building block for organic synthesis. It is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. 2-MIP-4-BP has been found to be a very useful reagent for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. In these reactions, 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester acts as a nucleophile, attacking the electrophilic carbon of a substrate molecule, forming a new C-C bond.
Biochemical and Physiological Effects
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive compound and, as such, may have the potential to interact with biological molecules, such as proteins and enzymes, in ways that are not yet understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly reactive compound that is easy to handle and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for extended periods of time without significant degradation. However, it is important to note that 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is a highly reactive compound and should be handled with care.
Zukünftige Richtungen
The development of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester as a versatile organic building block for organic synthesis has opened up a wide range of possibilities for future research. Potential future directions include the development of new reactions and applications for 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester, the exploration of its biochemical and physiological effects, and the development of new methods for its synthesis. Additionally, further research into the stability and storage of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester may lead to improved methods for its handling and storage.
Synthesemethoden
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-methylimidazole with 4-bromopyridine, which yields 2-(2-methylimidazol-1-yl)pyridine. The second step involves the reaction of 2-(2-methylimidazol-1-yl)pyridine with boronic acid pinacol ester, which yields 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-80°C.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides and proteins, and in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of functionalized polymers and in the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-17-8-9-19(11)13-10-12(6-7-18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGTTHHRBAGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylimidazol-1-YL)pyridine-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














